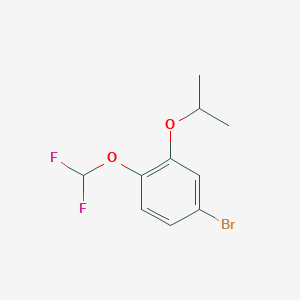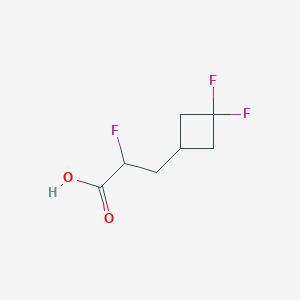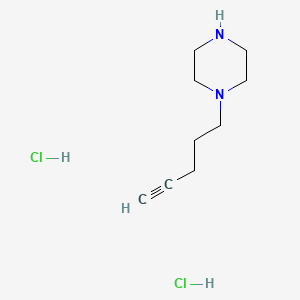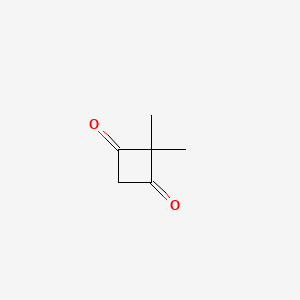
1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromoethyl group attached to the piperidine ring, which is further substituted with two methyl groups. The hydrobromide salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 4,4-dimethylpiperidine and 2-bromoethanol.
Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrobromic acid, to facilitate the formation of the hydrobromide salt.
Industrial Production: On an industrial scale, the reaction is optimized for higher yields and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are usually carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products: The major products depend on the type of reaction. For example, substitution with an amine nucleophile would yield an amine derivative of the piperidine compound.
Applications De Recherche Scientifique
1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide involves its interaction with biological targets:
Molecular Targets: The compound can interact with receptors and enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transmission.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, leading to physiological effects. These pathways may include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2-Chloroethyl)-4,4-dimethylpiperidine and 1-(2-Iodoethyl)-4,4-dimethylpiperidine share structural similarities but differ in their halogen substituents.
Uniqueness: The presence of the bromoethyl group in this compound imparts unique reactivity and properties, making it distinct from its chloro and iodo counterparts. This uniqueness can be exploited in specific chemical reactions and applications.
Propriétés
Formule moléculaire |
C9H19Br2N |
|---|---|
Poids moléculaire |
301.06 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-4,4-dimethylpiperidine;hydrobromide |
InChI |
InChI=1S/C9H18BrN.BrH/c1-9(2)3-6-11(7-4-9)8-5-10;/h3-8H2,1-2H3;1H |
Clé InChI |
JQMKIDYTULDTLR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(CC1)CCBr)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13467641.png)
![(2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide](/img/structure/B13467643.png)




![[(E)-2-(2,4-difluorophenyl)vinyl]boronic acid](/img/structure/B13467695.png)

![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate](/img/structure/B13467708.png)

![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride](/img/structure/B13467716.png)
![N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}but-2-ynamide](/img/structure/B13467725.png)
